
Diisopropyl tetrasulphide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopropyl tetrasulphide is a chemical compound with the molecular formula C6H14S4 . It is a sulfur-containing organic compound known for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisopropyl tetrasulphide can be synthesized through the reaction of diisopropyl sulfide with elemental sulfur under controlled conditions. The reaction typically involves heating the diisopropyl sulfide with sulfur in the presence of a suitable catalyst to facilitate the formation of the tetrasulphide structure.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Diisopropyl tetrasulphide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of diisopropyl sulfone.
Reduction: Reduction reactions can produce diisopropyl sulfide.
Substitution: Substitution reactions can result in various derivatives depending on the substituents used.
Scientific Research Applications
Diisopropyl tetrasulphide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex sulfur-containing compounds.
Biology: The compound is utilized in the study of sulfur metabolism and its role in biological systems.
Industry: It is used in the production of materials with specific sulfur functionalities, such as polymers and coatings.
Mechanism of Action
Diisopropyl tetrasulphide is compared with other similar sulfur-containing compounds, such as diethyl sulfide and dipropyl sulfide. While these compounds share similarities in their sulfur content, this compound is unique in its structure and reactivity, making it suitable for specific applications where other compounds may not be as effective.
Comparison with Similar Compounds
Diethyl sulfide
Dipropyl sulfide
Dimethyl sulfide
Diisopropyl sulfide
Properties
CAS No. |
60089-53-4 |
|---|---|
Molecular Formula |
C6H14S4 |
Molecular Weight |
214.4 g/mol |
IUPAC Name |
2-(propan-2-yltetrasulfanyl)propane |
InChI |
InChI=1S/C6H14S4/c1-5(2)7-9-10-8-6(3)4/h5-6H,1-4H3 |
InChI Key |
ZYQXAWUHKYAPTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SSSSC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


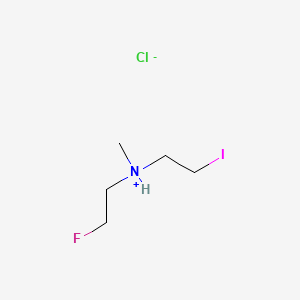
![[(3S,5R,8R,9S,10S,13R,14S,17S)-17-(2-amino-1,3-thiazol-3-ium-4-yl)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;chloride](/img/structure/B15346578.png)

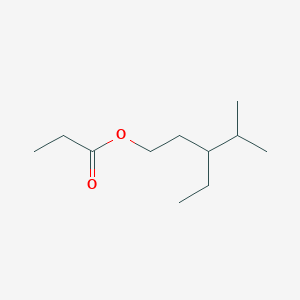
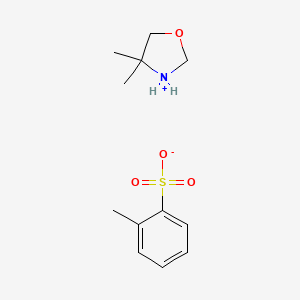
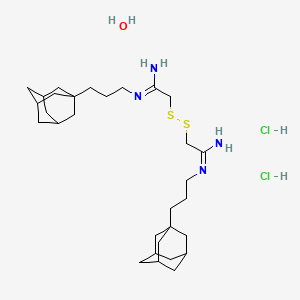
![3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-ol](/img/structure/B15346619.png)
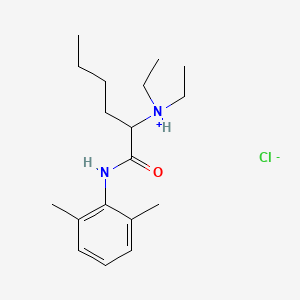

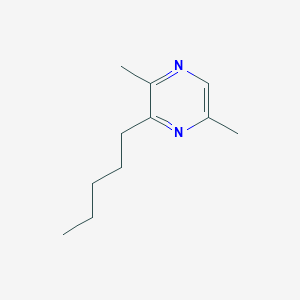
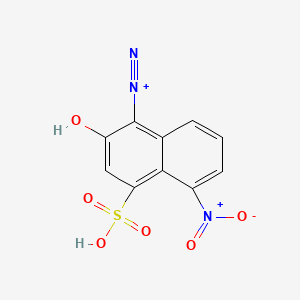

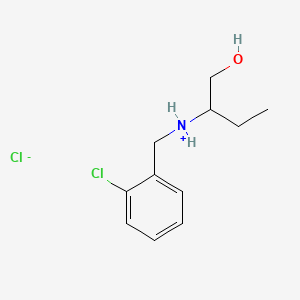
![Ethanol, 2,2'-[[3-(dimethylamino)propyl]imino]bis-](/img/structure/B15346672.png)
